molecular formula C16H21NOS B3928738 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide

Cat. No. B3928738
M. Wt: 275.4 g/mol
InChI Key: QGJLBIKVHNMRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of bicyclic compounds that exhibit unique pharmacological properties. 2.1]hept-2-ylacetamide.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Moreover, the compound has been reported to exhibit anticonvulsant activity by reducing the excitability of neurons. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. Moreover, the compound has been extensively studied for its pharmacological properties, making it a valuable tool for studying the mechanisms of action of bicyclic compounds. However, the limitations of this compound include its low solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, the compound can be further studied for its potential use in the treatment of cancer and infectious diseases. Additionally, the development of new synthesis methods for the compound can lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant activities and has been investigated for its potential use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. The compound has several advantages for lab experiments, including its ease of synthesis and extensive study of its pharmacological properties. However, its low solubility in water can limit its use in certain experimental setups. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(11-19-10-12-4-2-1-3-5-12)17-15-9-13-6-7-14(15)8-13/h1-5,13-15H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJLBIKVHNMRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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